Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core with a methoxy-2-oxoethyl group at the 7-position and a carboxylate group at the 6-position . The exact 3D structure is not available in the current literature.Scientific Research Applications
Subheading Inhibitory Effects on Copper Corrosion
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been recognized for their inhibitory effects on copper corrosion in neutral and acidic chloride environments. The compounds exhibit their protective action through chemisorption on the metal’s surface, leading to the formation of protective layers. Notably, compounds with certain substituents, such as 2-mercapto- and 2-amino-derivatives, demonstrated significant inhibitory effects, surpassing 80% inhibition at concentrations of at least 1.00 mM. This inhibitory mechanism aligns well with quantum chemical calculations and underlines the potential of these compounds in corrosion protection applications (Kruzhilin et al., 2021).
Biological Activity and Potential Applications
Subheading Influence on Biological Systems and Potential Therapeutic Uses
This compound-based structures have been explored for their potential biological applications. Compounds derived from this chemical structure have shown promise in inhibiting influenza virus RNA polymerase PA-PB1 subunit heterodimerization, suggesting a potential therapeutic avenue in antiviral treatments. The regioselective synthesis methods established for these compounds further highlight their significance in medicinal chemistry, especially for generating biologically active compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Massari et al., 2017).
In another study, rhodium(II) complexes with triazolopyrimidine derivatives, including those related to this compound, were synthesized and characterized. These complexes exhibited moderate cytotoxic activity against human breast cancer cell lines and displayed antibacterial activity against certain bacterial strains, indicating their potential in cancer treatment and as antimicrobial agents (Fandzloch et al., 2020).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the known anticancer activity of triazolopyrimidines , this compound could be of interest in the development of new anticancer drugs.
Mechanism of Action
Target of Action
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit inhibitory activity against various targets such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .
Mode of Action
It is suggested that the inhibitory mechanism of similar compounds is due to the molecules chemisorption on the target’s surface and the formation of self-organizing protective layers .
Biochemical Pathways
Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various biochemical pathways related to their targets .
Result of Action
Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities, including antibacterial, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anticancer, anti-epileptic, and anti-tripanosomiasis activities .
Action Environment
It is known that the degree of protection provided by similar compounds generally grows with an increase in the inhibitor concentration .
Properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8(15)3-7-6(9(16)18-2)4-11-10-12-5-13-14(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHEMFPXVUULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC2=NC=NN12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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